bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

Description

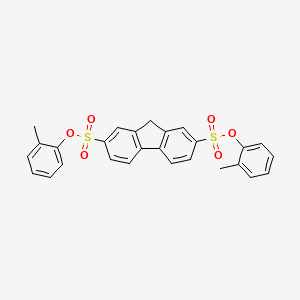

Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene-based compound functionalized with sulfonate ester groups at the 2,7-positions and 2-methylphenyl substituents. The fluorene core provides rigidity and π-conjugation, while the sulfonate groups enhance solubility and electronic properties. Though direct synthesis or application data for this compound are absent in the literature, its structural analogs—such as bis(4-methylphenyl) and bis(3-methoxyphenyl) derivatives—are well-characterized, enabling comparative analysis .

Properties

CAS No. |

302913-97-9 |

|---|---|

Molecular Formula |

C27H22O6S2 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate |

InChI |

InChI=1S/C27H22O6S2/c1-18-7-3-5-9-26(18)32-34(28,29)22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)35(30,31)33-27-10-6-4-8-19(27)2/h3-14,16-17H,15H2,1-2H3 |

InChI Key |

WDEKMPXUARDVNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of 2-methylphenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent attachment of the 2-methylphenyl groups can be facilitated by Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonate esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfonate esters.

Substitution: Amino or thiol-substituted fluorene derivatives.

Scientific Research Applications

Chemistry: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between sulfonate groups and biological molecules. It serves as a model compound for understanding the behavior of sulfonated aromatic compounds in biological systems .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the structure and function of the target molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Key Observations:

- Electronic Properties : Methoxy groups (in bis(3-methoxyphenyl)) introduce electron-donating effects, altering electronic conjugation and solubility compared to methyl or chloro substituents .

- Collision Cross Section (CCS) : The 4-methylphenyl analog shows CCS values ranging from 215.5–230.2 Ų for different adducts, providing a benchmark for predicting the behavior of the 2-methylphenyl derivative .

Biological Activity

Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is an organic compound characterized by a fluorene core with two 2-methylphenyl groups and two sulfonate functional groups. Its molecular formula is with a molecular weight of approximately 506.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions, making it a valuable model in biological research.

Molecular Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The sulfonate groups enhance solubility and facilitate interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 506.6 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through its sulfonate groups. These interactions can result in:

- Covalent Bond Formation : The sulfonate groups can react with nucleophilic sites on proteins, altering their structure and function.

- Enzyme Inhibition : The compound can inhibit enzymes critical for cellular processes, potentially leading to therapeutic applications.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it interacts with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibition of DHFR leads to impaired cell proliferation, making this compound a candidate for anticancer drug development.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 15.3 | |

| MDA-MB-231 (Breast carcinoma) | 12.5 | |

| WI-38 (Normal fibroblast) | >100 |

The compound exhibited significant cytotoxicity against cancer cell lines while showing minimal effects on normal fibroblast cells, indicating selective toxicity.

Applications in Research

The potential applications of this compound include:

- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing new anticancer agents.

- Biological Probes : The compound may serve as a fluorescent probe in biological imaging due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.